molecular formula C10H13N3 B1455892 2-(1-Methyl-1H-indazol-3-yl)ethanamine CAS No. 181144-25-2

2-(1-Methyl-1H-indazol-3-yl)ethanamine

Cat. No.: B1455892
CAS No.: 181144-25-2
M. Wt: 175.23 g/mol
InChI Key: XKHBXALMWBBDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-indazol-3-yl)ethanamine ( 181144-25-2) is a high-purity organic compound with the molecular formula C 10 H 13 N 3 and a molecular weight of 175.24 g/mol . This chemical features an indazole core, a privileged scaffold in medicinal chemistry known for its significant biological activities. Indazole derivatives are recognized as robust bioisosteres for phenol groups, offering enhanced lipophilicity and improved metabolic stability compared to their phenolic counterparts, making them highly valuable in drug discovery and development . The primary research applications of this compound are in the field of oncology and pharmacology. Indazole derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being anti-tumor properties . Specifically, research indicates that compounds based on the indazole structure are investigated as inhibitors for targets such as the Methyl-CpG-binding domain protein, with potential applications against cancers like renal cell carcinoma, solid tumors, and leukemia . As such, this compound serves as a critical synthetic intermediate or building block for researchers developing novel kinase inhibitors and other targeted cancer therapies . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions .

Properties

IUPAC Name

2-(1-methylindazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHBXALMWBBDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-25-2
Record name 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Methyl-1H-indazol-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under normal storage conditions. Its long-term effects on cellular function require further investigation. In vitro and in vivo studies can provide valuable insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses. At high doses, it may cause toxic or adverse effects. Studies on dosage effects can help determine the optimal concentration of this compound for therapeutic applications while minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological effects

Biological Activity

2-(1-Methyl-1H-indazol-3-yl)ethanamine, an organic compound with a molecular formula of C11H12N4, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features an indazole moiety, which is known for its diverse biological activities, including anticancer properties.

  • Molecular Weight : Approximately 175.23 g/mol
  • IUPAC Name : 1-(1-methylindazol-3-yl)ethanamine

The unique structure of this compound, characterized by the indazole ring and an ethanamine chain, influences its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

  • Kinase Inhibition : The compound has been noted to inhibit certain kinases, which can suppress cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : By binding to proteins and enzymes, it influences signaling pathways related to cell growth and proliferation, making it a candidate for further investigation in cancer therapy .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been primarily studied in the context of cancer treatment. Here are some key findings:

Anticancer Activity

A study evaluated various indazole derivatives for their anticancer activity against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds similar to this compound exhibited mild to moderate anticancer activities .

CompoundCell LineIC50 (µM)Activity Level
This compoundHCT-116TBDModerate
Indazole Derivative AMDA-MB-231TBDMild

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

Study on Indazole Derivatives

In a comprehensive study on indazole derivatives, researchers synthesized various compounds and tested their effects on cancer cell lines. The study revealed that structural modifications significantly influenced the anticancer properties of these compounds. For instance, the presence of different substituents on the indazole ring altered their efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeKey Differences
1-(1-Methyl-1H-indol-3-yl)ethanamineIndole-basedContains an indole ring instead of indazole
1-(1-Methyl-1H-indazol-4-yl)ethanamineIndazole-basedMethyl group at a different position on indazole
2-(5-Methyl-1H-indazol-3-yl)ethanamineIndazole-basedMethyl group at the 5-position of indazole

This comparison highlights the unique substitution pattern of this compound, which may affect both its chemical reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Indole-Based Ethanamines
  • 2-(1H-Indol-3-yl)ethanamine (Tryptamine hydrochloride) :

    • Structure : Ethylamine linked to an indole ring.
    • Activity : Anti-plasmodial properties; binds to HSP90 via hydrogen bonds (GLU527, TYR604) .
    • Key Difference : Replaces indazole with indole, reducing nitrogen content and altering electron distribution.
  • 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride: Structure: Benzyl-substituted indole with ethylamine. Activity: Limited data, but benzyl groups often enhance lipophilicity and receptor affinity . Toxicity: Classified under acute oral toxicity (Category 4) and skin irritation (Category 2) .
Triazole-Based Ethanamines
  • 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine :
    • Structure : Triazole ring substituted with methyl and ethylamine.
    • Activity : Shown to inhibit Super antigen SMEZ-2 (binding energy: -4.47 kcal/mol) .
    • Key Difference : Triazole’s smaller ring size and different hydrogen-bonding capacity compared to indazole.

Pharmacological Analogues: NBOMe Series

  • 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) :
    • Structure : Phenethylamine derivative with methoxy and iodophenyl substitutions.
    • Activity : Potent psychedelic (5-HT₂A agonist); high toxicity linked to fatalities .
    • Key Difference : Aryl substitutions and methoxy groups differentiate it from indazole-based ethanamines.

Molecular Docking and Binding Interactions

  • Tryptamine derivatives : Bind HSP90 via GLU527 and TYR604, critical for anti-cancer activity .
  • 2-(1-Methylindazol-3-yl)ethanamine : Predicted to interact similarly with HSP90 due to indazole’s nitrogen-rich structure, though methyl substitution may alter binding kinetics.

Preparation Methods

Synthesis of 1-Methyl-1H-Indazole Core

The foundational step in preparing 2-(1-Methyl-1H-indazol-3-yl)ethanamine is the synthesis of the 1-methylindazole scaffold, which can be achieved through several routes:

  • One-Pot Aryne Annulation from 1,1-Dialkylhydrazones
    Markina et al. describe a one-pot synthesis of 1-alkyl-1H-indazoles, including 1-methyl derivatives, via aryne annulation of 1,1-dialkylhydrazones. This method involves the generation of aryne intermediates from o-(trimethylsilyl)phenyl triflate and their reaction with hydrazones under mild conditions, yielding 1-methylindazoles in moderate to high yields (e.g., 59% for methyl 4-(1-methyl-1H-indazol-3-yl)benzoate). This approach is efficient and allows for structural diversity.

  • Palladium-Catalyzed Cross-Coupling Reactions
    Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling is a widely used method to functionalize the 3-position of 1-methylindazoles. Starting from 3-halo-1-methylindazole intermediates, arylboronic acids are coupled to afford 3-aryl-1-methylindazole derivatives with high yields (up to 90% in some cases). This method is versatile for introducing various substituents.

  • Cadogan Cyclization and Fischer Esterification
    Indazole cores can also be synthesized via Cadogan reaction starting from nitrobenzaldehyde derivatives and appropriate hydrazines, followed by cyclization and methylation steps. Esterification and hydrolysis steps are used to introduce or modify side chains, which can be further functionalized.

Introduction of the Ethanamine Side Chain

The key functionalization step to obtain this compound involves the attachment of an ethanamine moiety at the 3-position of the 1-methylindazole ring.

  • Reduction of 2-(1-Methyl-1H-indazol-3-yl)acetaldehyde or Ketone Precursors
    A common approach is to first prepare 2-(1-methyl-1H-indazol-3-yl)acetaldehyde or 2-(1-methyl-1H-indazol-3-yl)acetone derivatives, which are then subjected to reductive amination or direct reduction to the corresponding ethanamine. For example, 2-acetyl-1-methylindazoles can be prepared by reaction of 1-methylindazole derivatives with acetylating agents under controlled conditions. Subsequent reductive amination with ammonia or amine sources yields the ethanamine.

  • Direct Amination via Nucleophilic Substitution
    In some cases, halogenated ethanamine precursors are reacted with 1-methylindazole derivatives under nucleophilic substitution conditions to introduce the ethanamine group directly.

Representative Synthetic Procedure (Based on Literature)

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of 1-methyl-3-halo-1H-indazole Halogenation of 1-methyl-1H-indazole with iodine and KOH in DMF at room temperature 3-iodo-1-methyl-1H-indazole intermediate ~77%
2. Suzuki-Miyaura coupling Pd(PPh3)4 catalyst, arylboronic acid, NaHCO3, DMF-water mixture, reflux 8-14 h 1-methyl-3-aryl-1H-indazole derivatives 60-90%
3. Acetylation to 2-acetyl-1-methylindazole Reaction with acetic anhydride and CsF in acetonitrile at 65 °C for 10 h 2-acetyl-1-methylindazole derivatives Up to 95%
4. Reductive amination or reduction Treatment with ammonia or amine source and reductant (e.g., NaBH4) This compound Variable, generally good yields

Research Findings and Notes

  • The aryne annulation method provides a convenient and high-yielding route to 1-methylindazoles, which can then be diversified at the 3-position.
  • Pd-catalyzed cross-coupling reactions are robust and allow for the introduction of various substituents, which is valuable for medicinal chemistry optimization.
  • The acetylation step to form 2-acetyl derivatives is efficient and provides a versatile intermediate for further functionalization to ethanamine.
  • Reductive amination is a common and effective method to convert carbonyl intermediates into ethanamine groups, although specific conditions may vary depending on substrate sensitivity.
  • Alternative methods such as nucleophilic substitution may be employed depending on available starting materials and desired substitution patterns.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range Reference
1-Methyl-1H-indazole synthesis One-pot aryne annulation 1,1-Dialkylhydrazones, o-(trimethylsilyl)phenyl triflate, CsF, acetonitrile, 65 °C Moderate to high (up to 59%)
3-Substitution on indazole Pd-catalyzed Suzuki-Miyaura coupling Pd(PPh3)4, arylboronic acids, NaHCO3, DMF/H2O, reflux Moderate to high (60-90%)
Acetylation at 2-position Reaction with acetic anhydride Acetic anhydride, CsF, acetonitrile, 65 °C High (up to 95%)
Conversion to ethanamine Reductive amination or reduction Ammonia or amine source, reductant (NaBH4) Good (variable) Inferred from

Q & A

Q. Advanced

  • Catalyst Optimization : Employ Pd(OAc)₂/XPhos systems for efficient C–N coupling (yield improvement by 15–20%) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amine functionalization .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity intermediates .

How do structural modifications on the indazole ring influence biological activity?

Q. Advanced

  • Substituent Effects : Chloro or methyl groups at the 5-position (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) enhance kinase inhibition (e.g., Pim-1) by increasing hydrophobic interactions .
  • Ring Expansion : Pyrazolo[1,5-a]pyridine analogs show improved metabolic stability in pharmacokinetic studies .

Which analytical techniques are most reliable for purity assessment?

Q. Methodological

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to detect impurities (<1%) .
  • NMR : ¹H NMR (DMSO-d₆) for confirming methyl (δ 2.5–3.0 ppm) and amine (δ 1.8–2.2 ppm) groups .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1) .

What computational approaches predict binding affinity for target enzymes?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with Asp128 in Pim-1) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

What spectral data confirm the structure of this compound?

Q. Basic

  • ¹H NMR :
    • Indazole aromatic protons: δ 7.2–8.1 ppm (multiplet).
    • N-Methyl group: δ 3.8 ppm (singlet).
    • Ethanamine chain: δ 2.7 ppm (t, –CH₂–NH₂) and δ 1.9 ppm (s, –NH₂) .
  • IR : N–H stretch at ~3350 cm⁻¹; C–N stretch at 1250 cm⁻¹ .

How do substituents on the indazole ring affect pharmacokinetics?

Q. Advanced

  • Lipophilicity : Chloro substituents increase logP (e.g., from 1.2 to 2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Methyl groups at the 2-position reduce CYP450-mediated oxidation, prolonging half-life in vitro .

What methods assess compound stability under varying storage conditions?

Q. Methodological

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methyl-1H-indazol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1H-indazol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.